molecular formula C17H18BrNO4S B1679123 (S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid CAS No. 199850-67-4

(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid

Cat. No. B1679123
CAS RN: 199850-67-4
M. Wt: 412.3 g/mol
InChI Key: GJOCABIDMCKCEG-INIZCTEOSA-N
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Description

Scientific Research Applications

  • Safety and Hazards

    4-Bromobiphenyl is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, harmful to aquatic life, can cause eye damage and skin irritation, and may cause respiratory irritation . The specific safety and hazard information for “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” is not available in the sources I have access to.

    Mechanism of Action

    • PD-166793 inhibits MMPs by binding to their active sites, preventing proteolytic degradation of the extracellular matrix.
    • Molecular targets include MMP-2, MMP-3, and MMP-13.
    • Pathways involved may include tissue remodeling, angiogenesis, and inflammation.
  • Biochemical Analysis

    Biochemical Properties

    PD-166793 interacts with various enzymes and proteins, particularly the Matrix Metalloproteinases (MMPs). It displays high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values of 4, 7, and 8 nM respectively . It also exhibits more than 750-fold selectivity over MMP-1, -7, and -9 .

    Cellular Effects

    PD-166793 has significant effects on various types of cells and cellular processes. It can attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure . It also significantly reduces MMP-9 activity in normal human cardiac fibroblasts .

    Molecular Mechanism

    PD-166793 exerts its effects at the molecular level through various mechanisms. It inhibits the activity of MMPs, which are involved in the degradation of both matrix and non-matrix proteins . By inhibiting these enzymes, PD-166793 can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

    Temporal Effects in Laboratory Settings

    The effects of PD-166793 change over time in laboratory settings. For example, PD-166793 leads to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates

    Dosage Effects in Animal Models

    The effects of PD-166793 vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, PD-166793 has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure .

    Metabolic Pathways

    PD-166793 is involved in various metabolic pathways, primarily through its interaction with MMPs. These enzymes play a crucial role in the remodeling process by facilitating extracellular matrix turnover and inflammatory signaling .

    Preparation Methods

    • Synthetic routes for PD-166793 have been reported, but specific details are not widely available in the literature.
    • Industrial production methods are proprietary and may not be publicly disclosed.
  • Chemical Reactions Analysis

    • PD-166793 likely undergoes various reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented.
    • Major products formed from these reactions are not explicitly reported.
  • Comparison with Similar Compounds

    • PD-166793’s uniqueness lies in its selectivity profile, particularly its high affinity for MMP-2, -3, and -13.
    • Similar compounds include other MMP inhibitors like marimastat and batimastat.

    properties

    IUPAC Name

    (2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GJOCABIDMCKCEG-INIZCTEOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18BrNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80432421
    Record name N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80432421
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    412.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    199850-67-4
    Record name N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=199850-67-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name PD-166793
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80432421
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PD-166793
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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